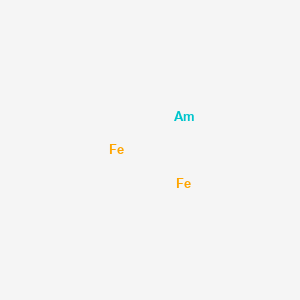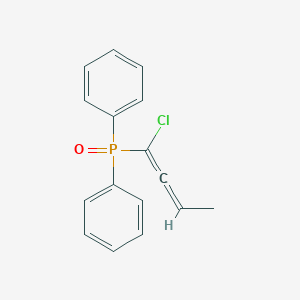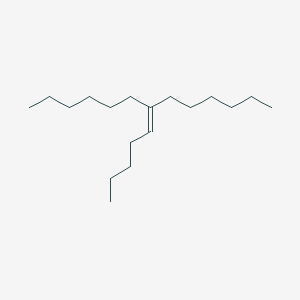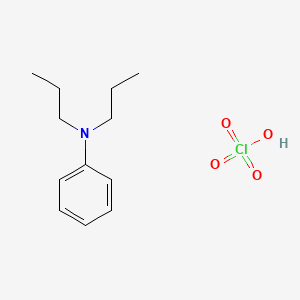![molecular formula C14H15NO B14622430 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine CAS No. 60611-86-1](/img/structure/B14622430.png)
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-methoxyphenylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Another method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines or alcohols.
Applications De Recherche Scientifique
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Methoxy-2-methylphenoxy)methyl]pyridine
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propriétés
Numéro CAS |
60611-86-1 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)methyl]-2-methylpyridine |
InChI |
InChI=1S/C14H15NO/c1-11-3-4-13(10-15-11)9-12-5-7-14(16-2)8-6-12/h3-8,10H,9H2,1-2H3 |
Clé InChI |
ZGHJVGCWJJYASE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)

![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)



![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
methanone](/img/structure/B14622427.png)

![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)

![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
